

Application Notes and Protocols for Measuring PSA Secretion in LNCaP Cells

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Compound of Interest

Compound Name: 7,2',4'-Trihydroxy-5-methoxy-3-arylcoumarin

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Audience: Researchers, scientists, and drug development professionals.

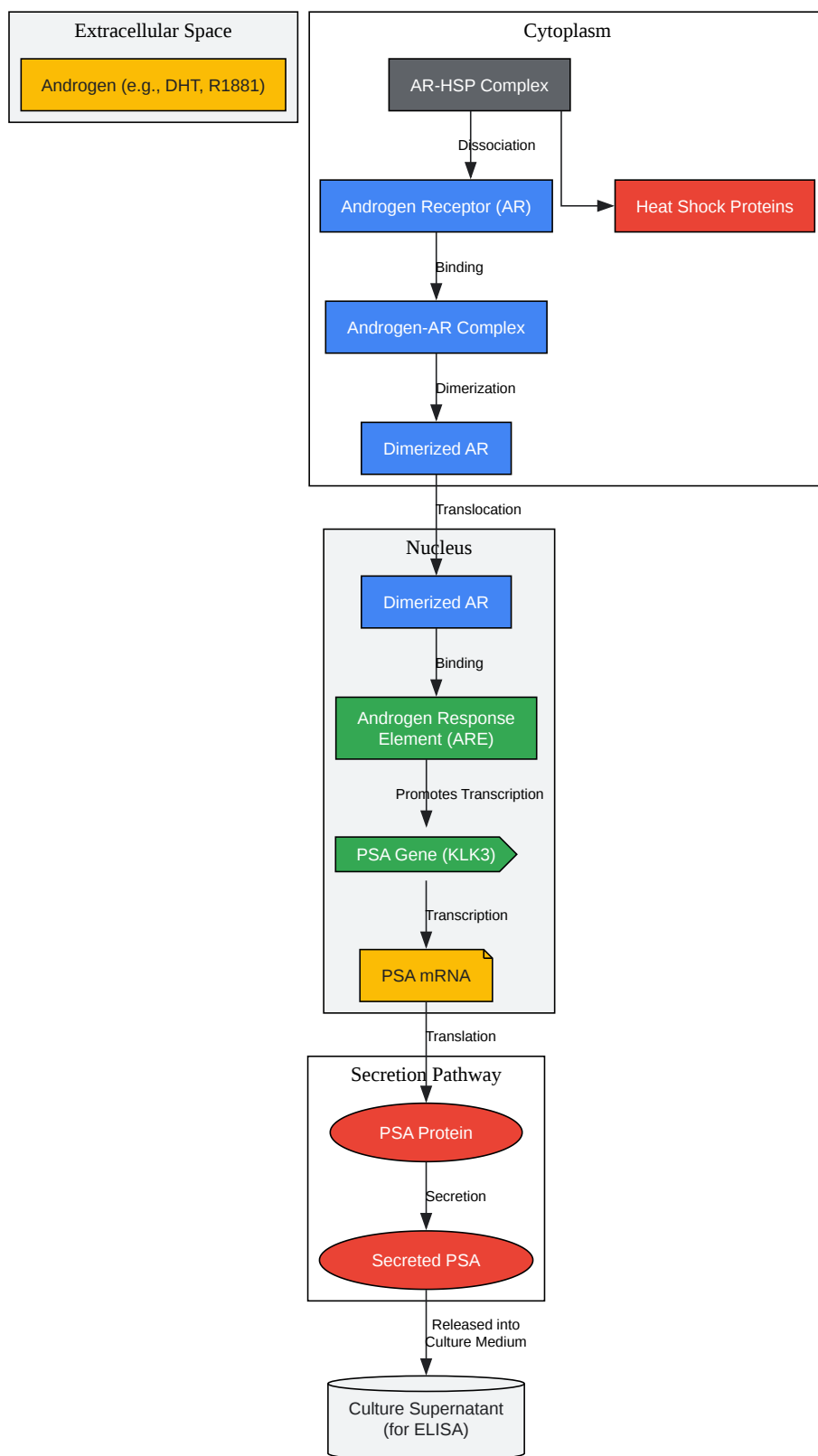
Introduction

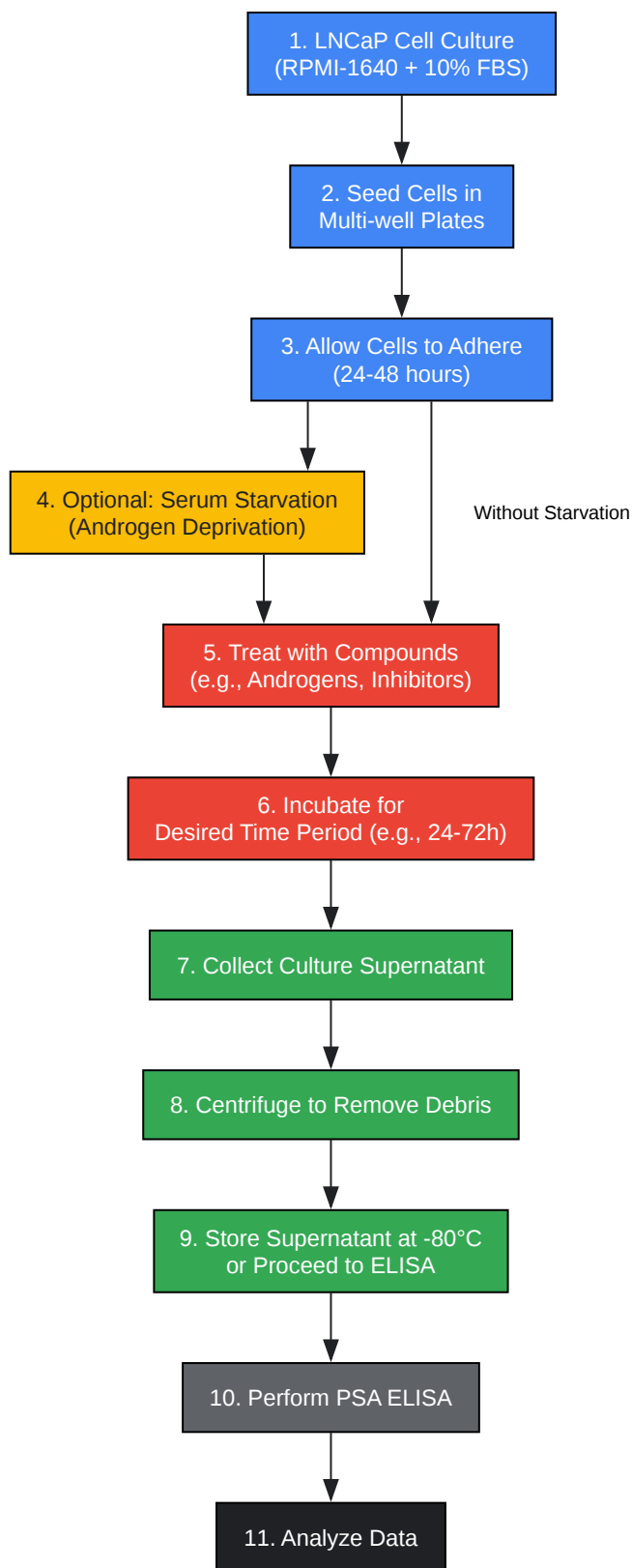
The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is a cornerstone in prostate cancer research. Derived from a metastatic lesion of human prostatic adenocarcinoma, these cells are androgen-sensitive and secrete prostate-specific antigen (PSA), a key biomarker for prostate cancer diagnosis and progression.[1][2] Measuring PSA secretion in LNCaP cells is a fundamental assay for studying the mechanisms of prostate cancer, evaluating the efficacy of novel therapeutics, and screening for compounds that modulate androgen receptor signaling. [3][4] This document provides a detailed protocol for the quantification of PSA secretion from LNCaP cells using an enzyme-linked immunosorbent assay (ELISA), along with relevant cellular and molecular workflows.

Signaling Pathway of Androgen-Induced PSA Secretion

Androgen hormones, such as dihydrotestosterone (DHT) or the synthetic androgen R1881, are potent stimulators of PSA gene expression and subsequent protein secretion in LNCaP cells.[5] [6][7] This process is primarily mediated by the androgen receptor (AR), a nuclear transcription factor. The binding of an androgen to the AR initiates a signaling cascade that leads to the transcription of the PSA gene (KLK3). The resulting mRNA is then translated into the PSA

protein, which is subsequently secreted from the cell. This pathway is a critical target for androgen deprivation therapies used in the treatment of prostate cancer.





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